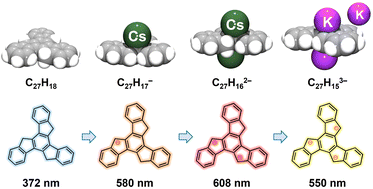Stepwise deprotonation of truxene: structures, metal complexation, and charge-dependent optical properties†
Chemical Science Pub Date: 2023-10-31 DOI: 10.1039/D3SC04885C
Abstract
As a planar subunit of C60-fullerene, truxene (C27H18) represents a highly symmetrical rigid hydrocarbon with strong blue emission. Herein, we used truxene as a model to investigate the chemical reactivity of a fullerene fragment with alkali metals. Monoanion, dianion, and trianion products with different alkali metal counterions were crystallized and fully characterized, revealing the core curvature dependence on charge and alkali metal coordination. Moreover, a 1proton nuclear magnetic resonance study coupled with computational analysis demonstrated that deprotonation of the aliphatic CH2 segments introduces aromaticity in the five-membered rings. Importantly, the UV-vis absorption and photoluminescence of truxenyl anions with different charges reveal intriguing charge-dependent optical properties, implying variation of the electronic structure based on the deprotonation process. An increase in aromaticity and π-conjugation yielded a red shift in the absorption and photoluminescent spectra; in particular, large Stokes shifts were observed in the truxenyl monoanion and dianion with high emission quantum yield and time of decay. Overall, stepwise deprotonation of truxene provides the first crystallographically characterized examples of truxenyl anions with three different charges and charge-dependent optical properties, pointing to their potential applications in carbon-based functional materials.


Recommended Literature
- [1] Structure and synthesis of diphyllin
- [2] Insights into the growth of nanoparticles in liquid polyol by thermal annealing†
- [3] Tunable colloidal Ni nanoparticles confined and redistributed in mesoporous silica for CO2 methanation†
- [4] Water robustness of organic thin-film transistors based on pyrazino[2,3-g]quinoxaline-dione conjugated polymer†
- [5] Characterizing the assembly behaviors of human amylin: a perspective derived from C-terminal variants†
- [6] Insertion reactions of hydridonitrosyltetrakis(trimethylphosphine) tungsten(0)
- [7] Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+†
- [8] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡
- [9] Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†
- [10] Effect of Zn2+ ions on the assembly of amylin oligomers: insight into the molecular mechanisms†

Journal Name:Chemical Science
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 141807-57-0









